molecular formula C8H8BrN3O3S2 B2630208 5-bromo-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)thiophene-2-sulfonamide CAS No. 1235082-85-5

5-bromo-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)thiophene-2-sulfonamide

Cat. No. B2630208
CAS RN: 1235082-85-5
M. Wt: 338.19
InChI Key: QEPKCSDXHUNJJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2,4-Oxadiazoles are five-membered heterocyclic compounds containing one oxygen and two nitrogen atoms . They are known for their wide range of biological activities, including anticancer, antimicrobial, and antiviral properties . Thiophene sulfonamides are sulfur-containing heterocycles that are often used in medicinal chemistry due to their diverse biological activities .


Synthesis Analysis

The synthesis of 1,2,4-oxadiazoles often involves the use of carboxylic acids as feedstocks to produce 1,2-diacyl hydrazines or N-acyl hydrazones, which can undergo oxadiazole synthesis via dehydrative or oxidative methods . A one-pot synthesis-arylation strategy has been reported for accessing 2,5-disubstituted 1,3,4-oxadiazoles, from carboxylic acids, N-isocyaniminotriphenylphosphorane (NIITP), and aryl iodides .


Molecular Structure Analysis

The molecular structure of 1,2,4-oxadiazoles and thiophene sulfonamides can vary greatly depending on the substituents attached to the heterocyclic ring . The presence of different functional groups can significantly influence the physical and chemical properties of these compounds .


Chemical Reactions Analysis

The chemical reactions involving 1,2,4-oxadiazoles and thiophene sulfonamides can be quite diverse, depending on the specific compound and reaction conditions . For example, 1,2,4-oxadiazoles can undergo various reactions such as arylation, alkylation, and acylation .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1,2,4-oxadiazoles and thiophene sulfonamides can be influenced by factors such as the presence of different functional groups and the nature of the substituents attached to the heterocyclic ring .

Scientific Research Applications

Safety and Hazards

The safety and hazards associated with 1,2,4-oxadiazoles and thiophene sulfonamides can vary greatly depending on the specific compound . It’s important to handle these compounds with care and to follow appropriate safety protocols when working with them in a laboratory setting .

Future Directions

The future directions in the research of 1,2,4-oxadiazoles and thiophene sulfonamides could involve the development of new synthetic methods, the discovery of new biological activities, and the design of new drugs . The interest in 1,2,4-oxadiazoles’ biological application has been doubled in the last fifteen years .

properties

IUPAC Name

5-bromo-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]thiophene-2-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrN3O3S2/c1-5-11-7(15-12-5)4-10-17(13,14)8-3-2-6(9)16-8/h2-3,10H,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEPKCSDXHUNJJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)CNS(=O)(=O)C2=CC=C(S2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.